4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid
Overview
Description
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid (4-BCAMB) is an organic compound that has been used in various scientific experiments, including those related to biochemistry, physiology, and lab experiments. It is an important compound for the synthesis of other organic compounds, as well as for its applications in scientific research.
Scientific Research Applications
Pharmacokinetics and Bioavailability
4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid and its derivatives have been studied for their pharmacokinetics. For instance, a study investigated the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester in rats. This research involved intravenous and oral administrations, utilizing ultra-high performance liquid chromatography to analyze the compound's behavior in the body (Xu et al., 2020).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized in various studies. For example, research has been conducted on the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, contributing to the understanding of its molecular structure and potential applications (Taylor et al., 1996).
Inhibitors of Folate Metabolism
One significant application is in the inhibition of folate metabolism. N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid alpha-benzyl ester, a derivative, has been evaluated as an inhibitor of folate metabolism. Such studies explore the compound's role in biochemical-pharmacological processes, especially its interaction with dihydrofolate reductase (Piper et al., 1982).
Conformational Studies
Research on the conformation of aromatic amides with retinoidal activity has been conducted. Such studies explore the importance of trans-amide structure for activity, contributing to the understanding of how structural conformations affect biological properties (Kagechika et al., 1989).
Catalysis
The compound and its derivatives have been explored in catalytic applications. For example, palladium–phenanthroline catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate was studied, highlighting the catalytic potential of these compounds (Gasperini et al., 2003).
Liquid Crystal Research
The synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate in many ferroelectric and antiferroelectric liquid crystals, illustrates the compound's relevance in material science (Dou Qing, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as indolecarboxamides and derivatives , which are known to interact with various biological targets.
Mode of Action
Compounds with similar structures, such as benzylic compounds, are known to undergo reactions like electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical pathways due to their enhanced reactivity .
Result of Action
Similar compounds are known to have various effects, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylaminomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-8-6-12(7-9-14)10-17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYEFZPTSTTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363175 | |
Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58933-52-1 | |
Record name | 4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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